Rocuronium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

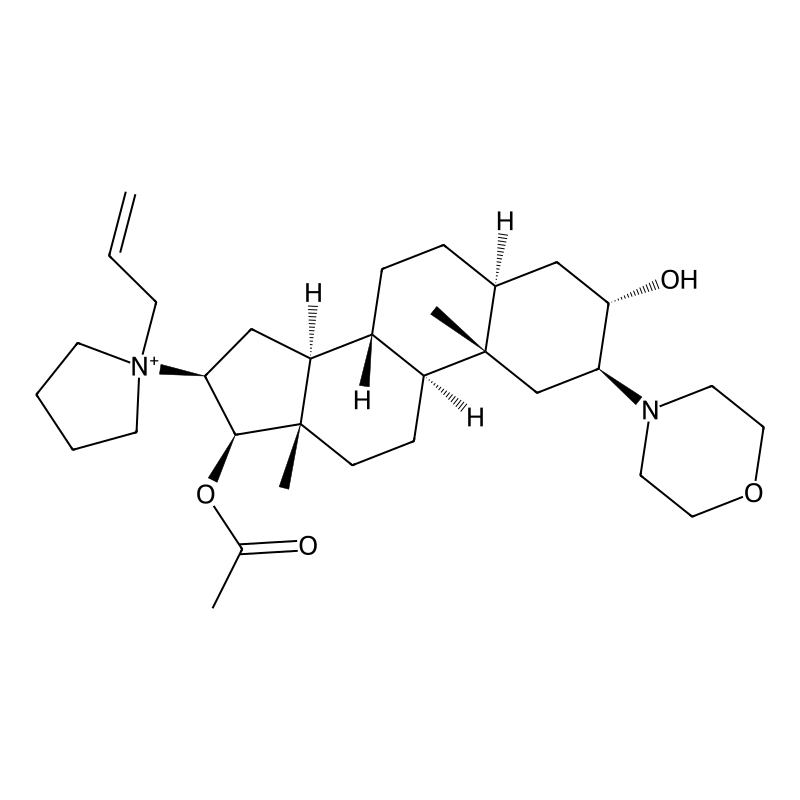

SMILES

solubility

2.84e-05 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

rocuronium mechanism of action acetylcholine receptor

Molecular Mechanism of Action

Rocuronium primarily exerts its effect by competitively binding to the nicotinic acetylcholine receptor (nAChR) at the postjunctional membrane of the neuromuscular junction [1] [2] [3].

- Competitive Antagonism: this compound competes with the natural neurotransmitter, acetylcholine (ACh), for binding to the two α-subunits of the postsynaptic nAChR [2] [4]. By occupying this site without activating the receptor, it prevents ACh from binding.

- Prevention of Depolarization: When ACh binds normally, it causes a conformational change that opens the receptor's ion channel, allowing sodium ions to flow in and potassium ions to flow out. This ion flux depolarizes the muscle cell membrane, leading to muscle contraction. By blocking ACh binding, this compound prevents this ion flux and subsequent depolarization, resulting in skeletal muscle paralysis [1] [2].

- State Stabilization: Recent cryo-electron microscopy (cryo-EM) studies show that this compound binding stabilizes the nAChR in a resting, non-conducting state. This is in contrast to depolarizing blockers like succinylcholine, which stabilize a desensitized state [4].

The diagram below illustrates this competitive antagonism.

Figure: this compound competitively antagonizes acetylcholine at the nAChR, preventing depolarization and causing muscle paralysis.

Structural Insights from Cryo-EM

A 2023 cryo-EM study provided high-resolution structural details of this compound bound to the muscle-type nAChR, clarifying its mechanism of inhibition [4].

- Binding Site: The structure confirms that a single this compound molecule binds directly to the classical neurotransmitter binding site at the α–δ subunit interface of the receptor.

- Receptor State: The receptor complexed with this compound is in a resting state, with the channel pore remaining closed. This contrasts with the depolarizing blocker succinylcholine, which stabilizes a desensitized state after initial channel activation [4].

Quantitative Pharmacological Data

The following table summarizes key pharmacological parameters for this compound [1] [2].

| Parameter | Value | Notes / Conditions |

|---|---|---|

| ED95 | 0.3 mg/kg | Dose for 95% neuromuscular blockade [2]. |

| Intubating Dose | 0.6 - 1.2 mg/kg | Provides conditions for tracheal intubation [2]. |

| Onset of Action | 1 - 2 minutes | At a dose of 0.6 mg/kg [2]. |

| Duration of Action | 20 - 35 minutes | Intermediate duration; dose-dependent [2]. |

| Protein Binding | ~30% | Bound to human plasma proteins [1]. |

| Volume of Distribution | 0.21 - 0.26 L/kg | In pediatric patients (1 to <8 yrs) [1]. |

| Clearance | 0.16 L/kg/hr | In adults with normal renal and hepatic function [1]. |

| Elimination Half-life | 1.4 - 2.4 hours | [2] |

Key Experimental Protocols for Investigating Mechanism

To study this compound's effects on the nAChR, several established in vitro and ex vivo methodologies are used.

Patch Clamp Electrophysiology

- Purpose: To measure the half-maximal inhibitory concentration (IC50) of this compound and study its direct effect on ion channel function.

- Typical Protocol: The nAChR is expressed in a cell line or studied in isolated muscle cells. Using a patch clamp setup, the cell membrane is voltage-clamped, and the ionic currents through the nAChR are measured in response to acetylcholine application, both with and without this compound present. The concentration of this compound that reduces the ACh-induced current by 50% is the IC50 [5].

Western Blotting

- Purpose: To quantify the expression levels of specific nAChR subunits (e.g., the γ-subunit) under different physiological or experimental conditions.

- Typical Protocol: Muscle tissue or cells are lysed, and proteins are separated by gel electrophoresis. They are then transferred to a membrane and probed with a primary antibody specific for the nAChR γ-subunit. A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is applied, and the signal is developed to quantify protein levels. This method was used to correlate increased γ-AChR expression with resistance to this compound in denervated muscle [5].

Cryo-Electron Microscopy (Cryo-EM)

- Purpose: To determine the high-resolution three-dimensional structure of the nAChR with this compound bound.

- Typical Protocol: The muscle-type nAChR is purified and incubated with this compound. A small aliquot of the sample is applied to a grid and rapidly frozen in liquid ethane. Thousands of electron micrograph images are collected and computationally processed to reconstruct a 3D density map. Atomic models of the receptor and drug are then built into this map to visualize the precise binding interactions [4].

Clinical and Off-Target Effects

Understanding this compound's profile beyond its primary mechanism is crucial for its safe clinical application.

Reversal of Blockade: The neuromuscular blockade induced by this compound can be reversed.

- Sugammadex: A modified γ-cyclodextrin that encapsulates this compound molecules in the plasma, creating a concentration gradient that draws the drug away from the nAChR. This is the most effective reversal agent [1] [3].

- Acetylcholinesterase Inhibitors (e.g., neostigmine): Increase the concentration of ACh in the synaptic cleft to competitively displace this compound. This is less effective than sugammadex and is often used due to cost considerations [3].

Off-Target Effects on Platelets: An in vitro study found that this compound, via its morpholine ring, suppresses ADP-induced platelet aggregation by blocking the P2Y12 receptor pathway. This effect is not reversed by sugammadex, as the morpholine ring is not encapsulated by the cyclodextrin [6]. The clinical significance of this finding is not yet fully established.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. bromide - Wikipedia this compound [en.wikipedia.org]

- 4. Structural interplay of anesthetics and paralytics on muscle ... [pmc.ncbi.nlm.nih.gov]

- 5. γ-Acetylcholine Receptor Mediating Dynamic Changes of Resistance to... [pubmed.ncbi.nlm.nih.gov]

- 6. Has a Suppressive Effect on Platelet Function via the... This compound [pubmed.ncbi.nlm.nih.gov]

rocuronium pharmacokinetics hepatic elimination biliary excretion

Rocuronium Elimination Pathways & Pharmacokinetics

| Elimination Route | Typical Contribution | Key Transporters/Pathways | Clinical Impact |

|---|---|---|---|

| Hepatic/Biliary | Primary route (majority) [1] [2] | Uptake into hepatocytes; excretion into bile [2] | Liver disease can prolong duration of action [1] |

| Renal | Minor route (~30% in healthy individuals) [1] [3] | Organic anion transporting polypeptides (OATPs/Oatps), specifically Oatp2 in rodents [2] [4] | Renal failure can prolong duration; kidneys can compensate in chronic liver disease [5] [2] |

| Pharmacokinetic Parameter | Healthy Patients | Patients with Renal Failure | Patients with Hepatic Disease |

|---|---|---|---|

| Clearance | - | Reduced by 39% [5] [6] | Can be maintained via renal compensation [2] [4] |

| Volume of Distribution | 78 ± 24 mL/kg (central volume) [1] | Unaffected [5] [6] | - |

| Elimination Half-Life | 1.4 - 2.4 hours [1] | - | - |

| Mean Residence Time | - | Increased by 84% [5] [6] | - |

| Clinical Duration (0.6 mg/kg dose) | Healthy Patients | Patients with Renal Failure | Notes |

|---|---|---|---|

| Clinical Duration (to 25% T1 recovery) | ~32 min [5] [6] | ~49 min [5] [6] | - |

| Recovery Time (to 70% Train-of-Four) | ~55 min [5] [6] | ~88 min [5] [6] | - |

Mechanism of Renal Compensation in Liver Dysfunction

In chronic cholestatic liver disease, the body adapts to the loss of biliary excretion by upregulating specific transport systems in the kidneys. The following diagram illustrates this compensatory pathway and a key experimental model used to confirm it.

Mechanism and experimental validation of renal compensation for this compound clearance.

Detailed Experimental Protocols

The following methodologies are adapted from key studies to illustrate how the pharmacokinetics and compensatory mechanisms of this compound are investigated.

Human Pharmacokinetic-Pharmacodynamic (PK/PD) Study in Renal Failure

This protocol is based on a clinical trial comparing patients with and without renal failure [5] [6].

- Subjects & Anesthesia: The study enrolled 17 healthy patients and 17 patients with renal failure. Anesthesia was maintained with propofol.

- Drug Administration & Monitoring: A single bolus of this compound (0.6 mg/kg) was administered after anesthesia induction.

- Pharmacodynamic Measurement: Neuromuscular block was measured using mechanomyography. The "train-of-four" (TOF) response of the thumb to ulnar nerve stimulation was recorded to determine the onset of block, clinical duration, and recovery time.

- Pharmacokinetic Sampling: Venous blood samples (4 mL) were collected at 13 time points, from immediately before administration up to 360 minutes after. Plasma concentrations of this compound and its metabolites were measured.

- Data Analysis: Pharmacokinetic data were fitted using two- and three-exponential equations. Parameters like clearance, volume of distribution, and mean residence time were compared between groups using the Wilcoxon signed-rank sum test.

Investigating Hepato-Renal Compensation in Liver Dysfunction

This combined human and animal study design explored the adaptive clearance pathway [2] [4].

- Human Clinical Component:

- Subjects: 16 children with congenital biliary atresia (a model of obstructive jaundice) undergoing liver transplantation.

- Intervention: this compound was administered via continuous infusion to maintain neuromuscular blockade during surgery.

- Primary Measurement: The reduction in this compound infusion requirement during the anhepatic phase (when the liver is removed) was compared to the paleohepatic phase. A smaller reduction suggests greater pre-existing renal compensation.

- Animal Model Component (Rat Bile Duct Ligation - BDL):

- Model Induction: Rats underwent bile duct ligation to induce obstructive jaundice, mimicking human liver disease.

- Functional Organ Removal Studies: In BDL rats, the functional contribution of the liver versus kidneys to this compound's duration of action was assessed by comparing the TOF50 recovery time in models where each organ was functionally removed.

- Excretion Quantification: The percentage of the administered this compound dose excreted in urine and bile over 4 hours was measured and compared between BDL and control rats.

- Molecular Mechanism Investigation:

- Immunostaining & Western Blot: Used to track the expression and localization of Oatp transporters in kidney tissue over time after BDL.

- Gene Knock-down: Adeno-associated virus (AAV) vectors carrying short hairpin RNA (ShRNA) were used to selectively knock down Oatp2 expression in the kidneys of BDL rats. The effect on this compound's duration of action and urinary excretion was then measured.

Drug Interactions & Clinical Implications

This compound's interactions and behavior in special populations are critical for clinical practice and research.

- Enzyme Inhibition: In vitro, this compound acts as a concentration-dependent inhibitor of CYP3A4 and, to a lesser extent, CYP2C9 and CYP2C19. This suggests a potential for pharmacokinetic interactions with drugs metabolized by these pathways, such as diazepam [7].

- Impact of Ulinastatin: The serine protease inhibitor ulinastatin has been shown to delay the onset and accelerate the recovery from this compound-induced neuromuscular block in human clinical trials. This is hypothesized to occur due to increased hepatic blood flow and urine output, enhancing this compound elimination, and possibly through acetylcholine release at the neuromuscular junction [3].

- Official Dosing Guidance: According to the official UK product summary, for patients with hepatic and/or biliary tract disease and/or renal failure, the standard intubation dose is 0.6 mg/kg. However, the maintenance dose should be reduced to 0.075 - 0.1 mg/kg, and infusion rates should be lowered to 0.3 - 0.4 mg/kg/h, as these patients are prone to a prolonged duration of action [8].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. Increased Renal Clearance of this compound Compensates ... [nature.com]

- 3. KoreaMed Synapse [synapse.koreamed.org]

- 4. Increased Renal Clearance of this compound Compensates for Chronic... [pmc.ncbi.nlm.nih.gov]

- 5. and pharmacodynamics of Pharmacokinetics in patients... This compound [pubmed.ncbi.nlm.nih.gov]

- 6. cambridge.org/core/journals/european-journal-of-anaesthesiology... [cambridge.org]

- 7. Interaction of this compound with human liver cytochromes P450 [sciencedirect.com]

- 8. 10 mg/ml solution for injection / infusion - Summary of... This compound [medicines.org.uk]

rocuronium pharmacodynamics onset duration recovery

Quantitative Pharmacodynamic Data Summary

| Patient Population / Condition | Onset Time (mean) | Clinical Duration (mean) | Key Findings & Context |

|---|---|---|---|

| Sickle Cell Disease (0.6 mg/kg) [1] | 6.3 ± 2.1 min | 19.2 ± 7.1 min | Onset significantly longer, duration significantly shorter vs. control group (onset: 2.5 min, duration: 28.9 min). |

| Cholestatic Patients (Initial 0.6 mg/kg) [2] | No significant difference | No significant difference (vs. control) | Onset and duration for the initial dose were comparable to controls. |

| Cholestatic Patients (After 5th repeated dose) [2] | Not Applicable | 31 ± 8 min (with injury), 28 ± 5 min (without injury) | Duration prolonged after repeated dosing (0.15 mg/kg). Recovery index also significantly longer. |

| Anesthetic Agent: Propofol (2nd dose 0.3 mg/kg) [3] [4] | Not Specified | 20 ± 6 min | Clinical duration was significantly shorter compared to isoflurane anesthesia. |

| Anesthetic Agent: Isoflurane (2nd dose 0.3 mg/kg) [3] [4] | Not Specified | 39 ± 8 min | Clinical duration was significantly longer vs. propofol, indicating a pharmacodynamic potentiating effect. |

| Intensive Care Patients (Bolus 25 mg) [5] | Not Specified | Recovery to TOF: 100 (45-300) min | Prolonged recovery and altered pharmacokinetics (longer half-life) in ICU patients versus surgical patients. |

| Storage: Refrigerated (0.45 mg/kg) [6] | Faster | 28.3 ± 6.3 min | Refrigerated rocuronium had a faster onset and longer clinical duration. |

| Storage: Room Temperature (0.45 mg/kg) [6] | Slower | 24.1 ± 5.6 min | Storage at room temperature for 14 days led to slower onset and shorter clinical duration. |

Experimental Methodologies in Detail

The data in the table above were derived from rigorous clinical protocols. Here is a detailed breakdown of the key methodological elements:

- Study Designs: The cited studies primarily employed prospective, controlled designs. This often involves comparing a group of patients with a specific condition (e.g., sickle cell disease, cholestasis) to a matched control group without the condition [1] [2]. Some studies randomized patients to different anesthetic regimens to isolate their effects [3] [4].

- Dosing Protocols: A common protocol is an initial intubating dose of 0.6 mg/kg, followed by maintenance doses of 0.15 mg/kg when twitch height recrades to a predetermined level (e.g., 25% of control) [2]. Other studies use a two-bolus design, with a larger initial dose (e.g., 0.5 mg/kg) followed by a smaller one (0.3 mg/kg) to assess pharmacokinetics and pharmacodynamics after the second dose [3] [4].

- Monitoring Techniques: The gold standard for monitoring is quantitative neuromuscular transmission monitoring. Key methods include:

- Acceleromyography (AMG): Measures the acceleration of the thumb (adductor pollicis muscle) in response to ulnar nerve stimulation. This was used with a TOF-Watch device in several studies [1] [2] [6]. It is crucial to note that non-normalized acceleromyographic TOF ratios may overestimate recovery due to an inherent "inverse fade" artefact [7].

- Mechanomyography (MMG): Measures the force of muscle contraction in response to nerve stimulation and is considered a reference standard [3] [4].

- Key Measured Endpoints:

- Onset Time: Time from injection to maximum twitch depression (or 0% twitch height) [1] [6].

- Clinical Duration: Defined as the time from injection to recovery of twitch height to 25% of control (or recovery of the first twitch, T1, in a Train-of-Four) [1] [3].

- Recovery Index: The time for twitch height to recover from 25% to 75% of control [2].

- Time to Next Dose: Time from injection until the reappearance of the second twitch (T2) in a Train-of-Four, indicating the need for a maintenance dose [1].

Mechanism of Action and Monitoring Workflow

The following diagram illustrates the core mechanism of this compound and the standard experimental workflow used to study its effects, integrating the methodologies described above.

This diagram outlines the pharmacodynamic principles and assessment methods. This compound exerts its effect by competitively antagonizing acetylcholine at the post-junctional nicotinic receptors, preventing the depolarization needed for muscle contraction [8] [9]. This block is quantified in clinical experiments by stimulating a peripheral nerve and measuring the evoked response of the skeletal muscle (e.g., adductor pollicis) using techniques like acceleromyography (AMG) or mechanomyography (MMG) [1] [3].

Key Implications for Research and Development

The collected data highlights several critical considerations for drug development and clinical research:

- Pathophysiology is a Major Variability Source: Conditions like sickle cell disease and cholestasis profoundly alter this compound's profile. Research protocols must account for these factors, as standard dosing regimens may be suboptimal [1] [2].

- Methodological Rigor is Critical: The choice of monitoring equipment and data processing (e.g., TOF ratio normalization in AMG) is not trivial. Inaccurate methods can lead to false conclusions about recovery and drug potency, impacting patient safety and study validity [7].

- Consider the Entire Dosing Schedule: The pharmacodynamic profile can change with repeated administration, as seen in cholestatic patients. Studies focusing only on the initial dose may miss cumulative effects that are critical for longer procedures [2].

- Anesthetic Synergy is a Key Factor: The potentiation of this compound by volatile anesthetics like isoflurane is a clear example of a pharmacodynamic interaction. This must be standardized or controlled for in clinical trials evaluating neuromuscular blocking agents [3] [4].

References

- 1. of Pharmacodynamics in sickle cell patients this compound [pubmed.ncbi.nlm.nih.gov]

- 2. of Pharmacodynamics in Cholestatic Patients with or... This compound [journals.library.ualberta.ca]

- 3. This compound pharmacokinetic-pharmacodynamic ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound pharmacokinetic-pharmacodynamic ... [link.springer.com]

- 5. Pharmacodynamics and pharmacokinetics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of Storage Temperature of this compound on Intubating Condition... [ekja.org]

- 7. A Comment About Methodological Limitations on the Study by An et al [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 9. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

rocuronium metabolism 17-desacetylrocuronium metabolite activity

Rocuronium & 17-Desacetylthis compound Profile

| Property | This compound (Parent Drug) | 17-Desacetylthis compound (Metabolite) |

|---|---|---|

| Metabolic Pathway | Primarily hepatic (minimal metabolism) [1] [2] | Formed via deacetylation [3] [4] |

| Potency/Activity | Active neuromuscular blocking agent | Very low potency; negligible clinical contribution [2] |

| Quantitative Presence in Plasma | - | Mean ~178 μg/L after 0.6 mg/kg dose [2] |

| Primary Elimination Routes | Bile/Feces: Major route (up to ~43% of dose) [5] Urine: ~26% of dose (0.6 mg/kg) [5] | Detected in small amounts in urine, bile, and feces [5] [4] | | Analytical LOQ | 26 ng/mL [3] | 870 ng/mL [3] | | Extraction Efficiency in Assay | ~75% [3] | ~50% [3] |

Experimental Protocol for Quantification

The established method for simultaneous determination of this compound and 17-desacetylthis compound in human plasma uses gas chromatography-mass spectrometry (GC-MS) [3].

- Sample Preparation: The method involves forming an iodide ion pair and a single-step liquid-liquid extraction using dichloromethane [3].

- Internal Standard: 3-Desacetylvecuronium is used as the internal standard [3].

- Key Performance Metrics:

- Application: This assay has been successfully used to measure plasma concentrations in patients undergoing general surgery and liver transplantation [3].

Pharmacological and Clinical Significance

- Minimal Metabolic Involvement: this compound is viewed as a drug that undergoes no detectable metabolism to a pharmaceutically active or significant extent [2]. This is an advantage over vecuronium, which forms active metabolites that can lead to prolonged paralysis [2].

- Elimination Pathways: this compound is excreted largely unchanged. A study found 57% of the administered dose was recovered over 4-8 days, with ~27% in urine and ~31% in feces [5]. Biliary excretion is a major pathway, with high drug concentrations found in bile and liver tissue [5].

- Low Metabolite Impact: The high quantification limit and low plasma concentrations of 17-desacetylthis compound make it very unlikely to contribute to neuromuscular blocking effects [2].

This compound Metabolism and Elimination Pathway

The following diagram summarizes the metabolic fate and elimination pathways of this compound bromide based on the available research data.

This visualization shows that this compound is primarily eliminated unchanged via hepatic (bile) and renal routes, with minimal conversion to a clinically insignificant metabolite.

Research Gaps and Future Directions

- Limited Metabolite Studies: The 17-desacetylthis compound metabolite is poorly characterized due to low plasma concentrations and high analytical detection limits [3] [4].

- Analytical Challenges: The high LOQ for 17-desacetylthis compound limits practical application in pharmacokinetic studies [3]. More sensitive modern LC-MS/MS methods could provide better insight.

- Clinical Impact: The low potency and minimal plasma levels of 17-desacetylthis compound indicate it does not contribute to neuromuscular blockade, making this compound preferable to vecuronium in critical care [2].

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. bromide: Mechanism, Pharmacology, Elimination... This compound [chemicalbook.com]

- 3. Gas chromatographic-mass spectrometric assay for this compound with... [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical Pharmacology of this compound in Infants and Children [auctoresonline.org]

- 5. Urinary, biliary and faecal excretion of this compound in humans [sciencedirect.com]

rocuronium half-life liver dysfunction renal impairment

Rocuronium Pharmacokinetics in Organ Dysfunction

The following tables summarize the key changes to this compound's behavior in patients with liver disease or renal failure.

Table 1: Impact of Liver Dysfunction on this compound [1] [2]

| Pharmacokinetic Parameter | Change in Liver Disease | Clinical Pharmacodynamic Impact |

|---|---|---|

| Volume of Distribution (Vd) | ↑ Increase (Approx. +30-40%) | Prolonged Duration of Action [1] |

| Plasma Clearance | Minimal Change | Longer Elimination Half-life (111 min vs. 75 min in controls) [1] |

| Elimination Half-life | ↑ Increase | Slower Onset of Block (158 sec vs. 108 sec in controls) [2] |

Table 2: Impact of Renal Failure on this compound [3] [4]

| Pharmacokinetic Parameter | Change in Renal Failure | Clinical Pharmacodynamic Impact |

|---|---|---|

| Plasma Clearance | ↓ Decrease (Approx. -39%) | Prolonged Clinical Duration (49 min vs. 32 min in controls) [3] |

| Mean Residence Time | ↑ Increase (Approx. +84%) | Prolonged Recovery Time (88 min to TOF 70% vs. 55 min in controls) [3] |

| Volume of Distribution | No Significant Change | -- |

| Onset of Block | No Significant Change | -- |

Mechanism of Altered Pharmacokinetics

The changes in this compound's profile are due to its unique elimination pathways and how organ failure disrupts them.

- Primary Elimination Pathway: this compound is primarily eliminated unchanged in the bile via hepatic uptake transporters, specifically Organic Anion Transporting Polypeptides (OATPs) [5] [6].

- Impact of Liver Disease: Cirrhosis and end-stage liver disease lead to an increased volume of distribution, likely due to reduced plasma protein binding and expanded extracellular fluid (e.g., ascites). This larger volume dilutes the drug, explaining the slower onset. While clearance is largely preserved, the increased volume results in a longer elimination half-life and prolonged effect [1] [2].

- Impact of Renal Failure: The kidneys play a minor role in eliminating this compound in healthy individuals. However, in end-stage renal disease, the primary finding is a significant reduction in plasma clearance. This is not due to the loss of renal excretion, but is likely related to the disease process itself or concomitant medications that inhibit drug clearance pathways [3] [4].

- Compensatory Renal Excretion: Notably, research indicates that in chronic cholestatic liver disease (like biliary atresia), the kidneys can compensate for the loss of biliary function. There is an upregulation of the Oatp2 transporter in the kidneys, which increases the renal clearance of this compound. This mechanism helps explain why its total clearance remains relatively stable in patients with pure liver dysfunction [6].

This diagram illustrates the compensatory mechanism that occurs in chronic liver dysfunction:

Compensatory renal excretion in liver disease.

Key Experimental Methodologies

The data presented above is derived from rigorous clinical studies. Here are the standard methodologies employed in such pharmacokinetic and pharmacodynamic (PK/PD) research.

1. Standard Clinical PK/PD Study Design

- Population: Typically compares a cohort of patients with the organ impairment (e.g., cirrhosis, end-stage renal failure) against a control group of healthy surgical patients [1] [3] [2].

- Anesthesia & Dosing: A standardized anesthetic technique is used (e.g., propofol/opioid or inhaled anesthetic). A set bolus dose of this compound (typically 0.6 mg/kg) is administered intravenously [3] [2].

- Pharmacodynamic Monitoring: The neuromuscular block is quantified using a mechanomyograph or accelerometer. The ulnar nerve is stimulated with Train-of-Four (TOF) patterns, and the twitch response of the adductor pollicis muscle is measured. Key metrics recorded include:

- Pharmacokinetic Sampling: Serial venous blood samples are collected at frequent intervals (e.g., over 6 hours) after the this compound bolus. Plasma concentrations of this compound are measured using high-performance liquid chromatography (HPLC) or gas chromatography [1] [2].

- Data Analysis: Plasma concentration-time data are fitted to multi-compartmental pharmacokinetic models (e.g., two-compartment) using specialized software (e.g., NONMEM). The model is linked to the pharmacodynamic effect (twitch depression) via an effect-site compartment model [2].

2. Investigating Compensatory Pathways More complex studies, such as the one identifying renal compensation, involve:

- Human Model: Studying this compound requirements in children with obstructive jaundice during the anhepatic phase of liver transplantation, comparing them to controls [6].

- Animal Model: Using bile duct-ligated (BDL) rats to simulate chronic liver disease [6].

- Functional Removal: Assessing the impact on recovery time (e.g., TOF50) after functionally removing the liver or kidneys in the animal model [6].

- Molecular Techniques: Using Western blot and immunohistochemistry to measure transporter protein expression (Oatp1/Oatp2) in tissues. Gene knock-down (e.g., with adeno-associated virus vectors) is used to confirm the specific transporter's role [6].

Clinical and Research Implications

The summarized data has direct applications:

- For Clinicians: Dosing of this compound does not typically require adjustment for a single bolus in renal failure, but providers should be aware of a potentially prolonged duration of action. In liver disease, the onset may be slower and duration prolonged, especially with repeated dosing or infusions [7] [8]. Neuromuscular function must be monitored throughout with a peripheral nerve stimulator [7] [8].

- For Drug Development: this compound is a model drug for studying transporter-mediated elimination. Understanding the OATP-mediated hepatic uptake and potential for renal compensation is crucial for predicting drug-drug interactions and the impact of organ dysfunction on new chemical entities that use these pathways [6].

References

- 1. The pharmacokinetics and neuromuscular effects of ... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and pharmacodynamics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of this compound ... [journals.lww.com]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 6. Increased Renal Clearance of this compound Compensates ... [nature.com]

- 7. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 8. Monograph for Professionals - Drugs.com this compound [drugs.com]

Comprehensive Technical Guide: Rocuronium and the Neuromuscular Junction

Molecular Mechanism of Action

Rocuronium bromide is an aminosteroid non-depolarizing neuromuscular blocking agent (NMBA) that acts primarily through competitive antagonism at the postjunctional nicotinic acetylcholine receptor (nAChR) of the neuromuscular junction (NMJ) [1] [2] [3].

- Receptor Binding: this compound competitively binds to the two α-subunits of the postsynaptic nAChR, specifically at the classical neurotransmitter binding sites located at the α-ε and α-δ subunit interfaces in adults [4]. This binding prevents acetylcholine (ACh) from binding to its receptor.

- State Stabilization: Unlike depolarizing agents, this compound does not activate the receptor. Structural studies demonstrate that this compound binding locks the receptor in a resting, non-conducting state, preventing the conformational changes necessary for channel opening and subsequent depolarization [4].

- Synaptic Cleft Dynamics: The drug's quaternary ammonium structure maintains positive charge, ensuring it remains in the synaptic cleft and does not cross lipid membrane barriers significantly [1].

The following diagram illustrates this compound's competitive antagonism at the neuromuscular junction:

Figure 1: this compound competes with acetylcholine for nAChR binding, preventing depolarization.

Quantitative Pharmacological Profile

Key Pharmacological Parameters

| Parameter | Value | Conditions / Notes |

|---|---|---|

| ED₉₅ | 0.3 mg/kg | Dose for 95% twitch suppression [1] |

| Onset Time | 1-2 minutes | At 0.6-1.2 mg/kg dosing [5] [1] [3] |

| Duration of Action | 20-60 minutes | Dose-dependent; intermediate duration [5] [1] [6] |

| Volume of Distribution | 0.21-0.26 L/kg | Pediatric patients (1-8 years) [5] |

| Protein Binding | ~30% | Bound to human plasma proteins [5] [2] |

| Elimination Half-life | 66-80 minutes | [2] |

| Clearance | 0.16 L/kg/hr | Normal renal and hepatic function [5] |

Clinical Dosing and Response

| Clinical Scenario | Dose | Onset | Duration |

|---|---|---|---|

| Routine Intubation | 0.6 mg/kg | <2 minutes | ~31 minutes [7] |

| Rapid Sequence Intubation | 1.0-1.2 mg/kg | ~1 minute | 58-67 minutes [1] [7] |

| Maintenance Bolus | 0.1-0.2 mg/kg | - | 12-24 minutes [7] |

| Continuous Infusion | 10-12 mcg/kg/min | - | Titrated [7] |

Structural Biology and Binding Insights

Recent cryo-EM structural studies have provided atomic-level insights into this compound's mechanism:

- Binding Site Location: this compound binds within the aromatic gorge of the nAChR extracellular domain, competing directly with acetylcholine for binding at the α-δ and α-γ interfaces [4].

- Receptor Conformation: The this compound-bound receptor maintains a closed-channel, resting state conformation, distinct from the desensitized state stabilized by depolarizing agents like succinylcholine [4].

- Allosteric Effects: Binding induces subtle conformational changes in the receptor that prevent the rotational movements necessary for channel opening, thereby stabilizing the non-conducting state [4].

Presynaptic Actions and Differential Sensitivity

Beyond postjunctional effects, this compound exhibits presynaptic activity that modulates acetylcholine release:

- Quantal Release Inhibition: Research demonstrates this compound dose-dependently inhibits presynaptic quantal release of acetylcholine, measured by decreased endplate potential (EPP) to miniature EPP ratios [8].

- Differential Sensitivity: Neuromuscular junctions show varying sensitivity to this compound based on innervation type: somatic nerve > damaged facial nerve > normal facial nerve. This differential effect stems from variations in presynaptic acetylcholine release capacity [8].

- Clinical Relevance: This differential sensitivity is crucial for surgeries requiring facial nerve electromyographic monitoring, particularly with pre-existing nerve impairment [8].

The experimental methodology for investigating presynaptic effects is outlined below:

Figure 2: Experimental workflow for studying this compound's presynaptic effects.

Pharmacokinetics and Metabolism

- Metabolism: this compound undergoes hepatic metabolism to a less active metabolite, 17-desacetyl-rocuronium, via de-acetylation [5] [1] [2].

- Elimination: Eliminated primarily unchanged in bile (~70%) with approximately 30% renal excretion [1] [2].

- Special Populations: Patients with hepatic impairment experience nearly doubled half-life, while renal impairment has minimal effect on pharmacokinetics [5] [1].

Reversal of Neuromuscular Blockade

The introduction of sugammadex, a modified γ-cyclodextrin, represents a significant advancement in this compound reversal:

- Mechanism: Sugammadex encapsulates this compound molecules in a 1:1 ratio, creating an inactive complex that reduces free this compound concentration in plasma and at the NMJ [2].

- Efficacy: Provides rapid and complete reversal, even from deep blockade, superior to traditional acetylcholinesterase inhibitors like neostigmine [2] [9].

- Novel Agents: Emerging reversal agents include adamgammadex (also known as奥美克松钠), which shows similar efficacy with potentially reduced side effects [9].

Experimental Protocols and Methodologies

Key Experimental Approaches for NMJ Physiology Research

| Method | Application | Key Measurements |

|---|---|---|

| Cryo-EM Structural Biology | Determine drug-receptor complexes at atomic resolution [4] | Ligand binding poses; Receptor conformational states |

| Intracellular Microelectrode Recording | Measure postsynaptic electrical activity [8] | Endplate potentials (EPP); Miniature EPP (MEPP) |

| Mechanomyography | Monitor neuromuscular function in vivo [10] | Muscle twitch force; Train-of-four (TOF) ratio |

| Peripheral Nerve Stimulation | Clinical monitoring of blockade depth [1] | TOF count; Twitch height; Post-tetanic count |

Cryo-EM Workflow for Structural Studies

The structural insights regarding this compound's mechanism derive from sophisticated cryo-EM methodologies [4]:

- Receptor Preparation: Purify native nAChR from Torpedo californica electric organ and reconstitute into lipid nanodiscs

- Complex Formation: Incubate receptor with this compound before freezing

- Grid Preparation and Vitrification: Apply sample to cryo-EM grids and rapid-freeze in liquid ethane

- Data Collection: Image samples using transmission electron microscope at liquid nitrogen temperatures

- Image Processing: Reconstruct 3D density maps from 2D particle images

- Model Building and Refinement: Build atomic models into density maps and refine structures

Conclusion and Research Implications

This compound's action on the neuromuscular junction represents a sophisticated example of competitive pharmacological antagonism. The detailed structural and mechanistic insights now available through cryo-EM studies provide a foundation for rational drug design of novel neuromuscular blocking agents with improved safety profiles. The differential sensitivity observed across nerve types and the presynaptic actions of this compound offer important considerations for both clinical practice and future research directions in neuromuscular physiology.

References

- 1. This compound - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 2. bromide - Wikipedia this compound [en.wikipedia.org]

- 3. What is the mechanism of this compound Bromide? [synapse.patsnap.com]

- 4. Structural interplay of anesthetics and paralytics on muscle nicotinic... [pmc.ncbi.nlm.nih.gov]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 6. 从”九牛二虎之力“到“手无缚鸡之力”—— 肌松药02 [nkf-pharma.com]

- 7. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 8. Different Sensitivities to this compound of the Neuromuscular ... [pubmed.ncbi.nlm.nih.gov]

- 9. 俞卫锋/苏殿三/顾希垚团队发表新型肌松拮抗剂奥美克松钠 ... [adamerck.net]

- 10. 新型碳硼烷非去极化神经肌肉阻滞剂pNMB的快速起效与 ... [ebiotrade.com]

Comprehensive Technical Guide: Rocuronium Pharmacogenomics for Researchers and Drug Development

Genetic Determinants of Rocuronium Response

This compound exhibits significant interindividual variability in its pharmacological effects, with emerging evidence indicating that genetic factors play a crucial role in determining dose requirements and response profiles. The SLCO1A2 gene, which encodes the organic anion transporter polypeptide OATP1A2, has been identified as a key genetic determinant of this compound pharmacokinetics. This transporter facilitates the hepatic uptake of this compound, with genetic variations directly influencing drug clearance and duration of action.

A groundbreaking genome-wide association study (GWAS) published in 2021 analyzed this compound requirements in 918 women undergoing breast cancer surgery and identified significant associations between single nucleotide polymorphisms (SNPs) in the SLCO1A2 gene and this compound dosage needs. The two most significant SNPs—rs7967354 and rs11045995—accounted for approximately 4% of the variability in this compound consumption, while clinical factors including age, BMI, ASA physical status, and propofol co-administration explained a substantially larger portion of the variability (approximately 37%) [1] [2].

The following table summarizes the key genetic and clinical factors affecting this compound response:

Table: Factors Influencing this compound Dose Requirements

| Factor Type | Specific Factor | Effect on this compound Requirements | Magnitude of Effect |

|---|---|---|---|

| Genetic | SLCO1A2 polymorphisms (rs7967354, rs11045995) | Altered hepatic uptake and clearance | ~4% of total variability |

| Demographic | Advanced age | Reduced requirements | ~37% of total variability (combined clinical factors) |

| Higher BMI | Increased requirements | ||

| Female sex | Increased requirements | ||

| Clinical | Hepatic dysfunction | Significantly prolonged duration | Clearance reduced by ~50% |

| Renal impairment | Moderately prolonged duration | Variable effect | |

| ASA physical status ≥3 | Altered requirements | ||

| Concurrent Medications | Propofol infusion | Correlated with dose requirements | Significant correlation (P<0.001) |

The SLCO1A2 transporter is primarily expressed in the blood-brain barrier and hepatocytes, where it mediates the cellular uptake of various drug molecules. This compound has been identified as a substrate for this transporter system, explaining how genetic variations in SLCO1A2 can significantly impact its hepatic clearance and overall pharmacokinetic profile [1]. The identified SNPs likely alter the function or expression of OATP1A2, thereby changing the efficiency of this compound transport into hepatocytes and ultimately affecting the dose-response relationship.

Table: this compound Pharmacokinetic Profile Across Patient Populations

| Parameter | Healthy Adults | Pediatric Patients | Hepatic Impairment | Renal Impairment |

|---|---|---|---|---|

| Volume of Distribution (L/kg) | 0.21-0.26 | 0.21-0.35 (age-dependent) | Increased | Minimally changed |

| Clearance (L/kg/hr) | 0.16 | 0.32-0.44 (age-dependent) | 0.13 (~50% reduction) | 0.13 (~20% reduction) |

| Elimination Half-life | 1-2 min (rapid), 14-18 min (slower) | Shorter in children | Almost doubled | Moderately increased |

| Primary Elimination Route | Biliary (>70%) | Biliary | Impaired biliary excretion | Reduced renal excretion (10-25%) |

Clinical Pharmacology and Pharmacogenomics

Mechanism of Action and Basic Pharmacology

This compound bromide is an aminosteroid non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the postjunctional nicotinic acetylcholine receptors in the neuromuscular junction. By competitively binding to these receptors, this compound decreases the opportunity for acetylcholine to bind, thereby preventing depolarization and subsequent muscle contraction. This mechanism results in dose-dependent skeletal muscle relaxation that can be reversed by acetylcholinesterase inhibitors such as neostigmine or through the novel selective reversal agent sugammadex [3] [4].

The drug exhibits a rapid onset of action and intermediate duration, making it particularly useful for rapid sequence intubation when succinylcholine is contraindicated. The onset time for standard intubating doses (0.6 mg/kg) typically ranges from 50-80 seconds in pediatric populations and can be reduced to approximately 30 seconds with higher doses (0.8 mg/kg) [3]. The duration of action is age-dependent, with recovery to T25 taking approximately 45 minutes in infants under 10 months compared to 27 minutes in children aged 1-5 years [3].

Pharmacogenomic Considerations in Metabolism and Excretion

While this compound is primarily excreted unchanged (with 75% hepatobiliary clearance and 9% renal clearance), emerging evidence suggests potential genetic influences on its metabolic fate. Although traditionally considered to undergo minimal metabolism (approximately 3%), recent in vitro studies indicate that this compound can interact with human liver cytochromes P450, particularly CYP3A4, and to a lesser extent CYP2C9 and CYP2C19 [5].

These findings suggest that genetic polymorphisms in these CYP enzymes could potentially influence this compound metabolism, particularly in scenarios of high-dose or prolonged infusion. The drug has been shown to cause concentration-dependent inhibition of CYP3A4 activity down to 42% at high concentrations (189 μM), raising the possibility of metabolic interactions with concurrently administered drugs that are substrates for these enzymes, such as diazepam [5].

Experimental Approaches and Methodologies

GWAS Study Design for this compound Pharmacogenomics

The first genome-wide association study on this compound dose requirements provides an exemplary methodological framework for investigating the pharmacogenetics of neuromuscular blocking agents. The study enrolled 1000 women undergoing breast cancer surgery, with 918 individuals ultimately included in the final genetic analysis. This homogeneous patient population minimized confounding variables while maintaining statistical power for genetic discovery [1] [2].

The experimental protocol involved:

- Standardized Anesthetic Protocol: All patients received consistent anesthetic management with propofol induction (2-3 mg/kg), remifentanil infusion (0.2 mg/kg/min), and this compound (0.6 mg/kg) for tracheal intubation. During surgery, anesthesia was maintained with propofol infusion (50-100 μg/kg/min) and remifentanil (0.05-0.25 μg/kg/min) to maintain state entropy at 50 [1].

- Precise Neuromuscular Monitoring: Neuromuscular block was maintained with this compound boluses of 10 mg to keep the train-of-four ratio at 0-10% using objective monitoring (E-NMT module; GE Healthcare Finland) [1].

- Comprehensive Genotyping: DNA was extracted from peripheral blood and genotyped using the HumanOmniExpress Illumina BeadChip. Stringent quality control measures included filtering SNPs based on minor allele frequency (>0.0005), Hardy-Weinberg equilibrium (P>1×10⁻⁶), and success rate (>0.97) [1].

GWAS Methodology Flowchart: This diagram illustrates the key steps in genome-wide association studies for this compound pharmacogenomics, highlighting critical methodological components.

Statistical Analysis Approaches

The statistical methodology employed in this compound pharmacogenomic studies involves sophisticated linear regression modeling to identify genetic associations while controlling for clinical covariates. Key aspects include:

- Additive Genetic Model: The GWAS was conducted using an additive linear regression model with PLINK software, testing the null hypothesis that each SNP has no effect on this compound dose requirements [1].

- Covariate Adjustment: Initial univariate testing identified clinical variables significantly correlated with this compound dose, including age, BMI, ASA physical status, and total propofol dose (all P<0.001). These factors were included as covariates in the genetic association models to account for their effects [1].

- Genome-wide Significance Threshold: The standard genome-wide significance threshold (P<5×10⁻⁸) was applied to account for multiple testing across the approximately one million SNPs typically tested in GWAS [1].

- Post-GWAS Analyses: Following the identification of significant loci, fine mapping using tools such as FINEMAP and integration with functional genomic data from resources like the Genotype-Tissue Expression (GTEx) project help identify potential causal variants and their tissue-specific regulatory effects [1].

Clinical Applications and Practical Implications

Pharmacogenomic Testing and Personalized Dosing

While pharmacogenomic testing for this compound is not yet standard clinical practice, the identification of SLCO1A2 variants associated with this compound requirements represents a significant step toward personalized dosing in anesthesia. The convergence of findings from the GWAS study and in vitro transporter data suggests that genetic variation in the OATP1A2 uptake transporter contributes to the well-documented interindividual variability in this compound response [1] [2].

For drug development professionals, these findings highlight the potential for genetically-informed dosing algorithms that incorporate both clinical and genetic factors to optimize this compound administration. The combined model including SLCO1A2 variants and clinical factors explained approximately 41% of the variability in this compound dosage, suggesting substantial room for discovery of additional genetic and non-genetic factors [1].

Drug Interactions and Clinical Considerations

This compound exhibits several clinically significant interactions that may be modulated by genetic factors:

- CYP-Mediated Interactions: Although this compound undergoes minimal metabolism, its interaction with CYP3A4 suggests potential relationships with drugs that induce or inhibit this enzyme system. This may be particularly relevant in patients with specific CYP genotypes who are receiving concomitant medications that are CYP3A4 substrates [5].

- Transport-Mediated Interactions: As a substrate for OATP1A2, this compound may compete with other drugs transported by this system, potentially leading to transporter-mediated drug interactions that could be influenced by SLCO1A2 genotype [1].

- Hemodynamic Interactions: this compound causes a transient increase in heart rate (approximately 15 beats/minute) following bolus administration of 0.6 mg/kg, which may be related to its structural similarity to vagolytic agents or pain on injection [3].

The following diagram illustrates the key pharmacokinetic and pharmacodynamic interactions:

This compound Pharmacokinetic Pathway: This diagram shows the major pathways of this compound disposition, highlighting key processes and potential sites for drug interactions and genetic modulation.

Management of Adverse Effects

This compound administration is associated with injection-related pain and withdrawal responses that occur in a significant proportion of patients. A systematic review and network meta-analysis of 43 studies (5,291 patients) identified several effective interventions for preventing these adverse effects [6]:

- Most Effective Interventions: Oxycodone, combination of lidocaine and sodium bicarbonate, esmolol, and alfentanil were most effective in reducing withdrawal responses.

- Local Anesthetic Techniques: Lidocaine administration significantly reduced injection pain regardless of administration method, with combinations of lidocaine and sodium bicarbonate being particularly effective.

- Novel Formulation Approaches: Mixing this compound with sodium bicarbonate directly was also effective in reducing both pain and withdrawal responses.

Future Directions and Research Opportunities

The field of this compound pharmacogenomics presents several promising research directions and clinical development opportunities:

- Additional Genetic Loci: While SLCO1A2 represents an important initial discovery, it explains only 4% of this compound dose variability. Larger GWAS in more diverse populations will likely identify additional genetic factors contributing to this compound response [1] [2].

- Functional Validation: In vitro and in vivo studies are needed to definitively establish the mechanistic relationship between SLCO1A2 variants and this compound pharmacokinetics, including detailed characterization of how specific SNPs alter transporter function and expression [1].

- Clinical Implementation Studies: Research is needed to develop and validate clinical decision support tools that incorporate both genetic and clinical factors to guide this compound dosing, particularly in special populations such as patients with hepatic impairment or the elderly [7].

- Drug Development Applications: These pharmacogenomic insights could inform the development of novel neuromuscular blocking agents with more predictable pharmacokinetic profiles or genetically-tailored dosing recommendations [7].

References

- 1. First genome-wide association study on this compound dose ... [pmc.ncbi.nlm.nih.gov]

- 2. First genome-wide association study on this compound dose ... [pubmed.ncbi.nlm.nih.gov]

- 3. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Interaction of this compound with human liver cytochromes P450 [sciencedirect.com]

- 6. a systematic review and network meta-analysis [signavitae.com]

- 7. Pharmacogenetics and anaesthetic drugs: Implications for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Clinical Protocols for Rocuronium Continuous Infusion in Profound Neuromuscular Blockade

Introduction and Clinical Rationale

Profound neuromuscular blockade (NMB) represents the deepest level of muscle relaxation achievable in clinical practice, characterized by a post-tetanic count (PTC) of 1-2 responses with complete absence of train-of-four (TOF) responses. This degree of blockade is particularly valuable in specialized surgical procedures where optimal surgical conditions are critical, including laparoscopic surgeries, microsurgical operations, and procedures in confined anatomical spaces where even minimal patient movement could compromise surgical safety and precision. The clinical rationale for utilizing profound NMB extends beyond simple paralysis—it enables improved surgical field visibility, reduced intra-abdominal pressure during laparoscopic procedures, and potentially enhances patient outcomes by facilitating technically challenging operations.

Rocuronium bromide, an aminosteroidal non-depolarizing neuromuscular blocking agent, has emerged as the preferred agent for achieving profound NMB in modern anesthesia practice. This preference stems from its favorable pharmacokinetic profile with rapid onset of action and intermediate duration, combined with its specific binding relationship with the selective reversal agent sugammadex. Unlike benzylisoquinolinium compounds, this compound's steroidal structure allows for rapid encapsulation by sugammadex, facilitating prompt reversal even from deep levels of blockade. The continuous infusion modality for this compound administration represents a significant advancement over intermittent bolus dosing, as it maintains stable therapeutic concentrations within the biophase, minimizing fluctuations in blockade depth and reducing total drug consumption while ensuring consistent surgical conditions throughout the procedure.

Dosing Protocols and Administration Guidelines

Evidence-Based Dosing Recommendations

The administration of this compound via continuous infusion for profound neuromuscular blockade requires careful consideration of dosing strategies based on current clinical evidence. Recent systematic reviews and meta-analyses have quantified the dose requirements for maintaining profound NMB (PTC 1-2) during continuous this compound infusion.

Table 1: this compound Dosing for Profound Neuromuscular Blockade

| Depth of NMB | Initial Bolus Dose | Continuous Infusion Rate | Additional Bolus (if needed) |

|---|---|---|---|

| Profound (PTC 1-2) | 0.6 mg/kg | 1.0 ± 0.27 mg/kg/hour | 0.1-0.2 mg/kg |

| Deep (PTC 2-5) | 0.6 mg/kg | 0.6-0.8 mg/kg/hour | 0.1 mg/kg |

| Moderate (TOF 1-2) | 0.6 mg/kg | 0.3-0.5 mg/kg/hour | 0.05-0.1 mg/kg |

Meta-analysis data demonstrates that maintenance of profound muscle relaxation requires a mean difference of 0.251 mg/kg per hour (95% CI = 0.169-0.334) of this compound compared to moderate NMB, significantly improving surgical conditions (mean difference = 0.653, 95% CI = 0.451-0.856, on a 5-point surgical condition scale) [1]. The continuous infusion approach provides superior maintenance and stability of paralysis compared to intermittent bolus administration, with the added benefit of reducing total drug consumption by approximately 30-40% over the course of prolonged surgical procedures.

ROCURITHM Dosing Algorithm

Recent evidence has led to the development of structured dosing algorithms to optimize this compound administration. The ROCURITHM algorithm, validated in patients receiving total intravenous anesthesia, provides a systematic approach to achieving and maintaining profound NMB [2]:

- Induction phase: Administer this compound 0.6 mg/kg based on actual body weight.

- Assessment phase: After 11 minutes (average), assess PTC level:

- If PTC 1-5 (approximately 25% of patients): Begin continuous infusion at 1.0 mg/kg/hour.

- If too shallow (PTC >5): Administer additional bolus of 0.1-0.2 mg/kg and immediately start continuous infusion.

- If too deep (PTC 0): Wait 15 minutes for return of PTC to ≥1 before starting infusion.

- Maintenance phase: Adjust infusion rate to maintain PTC 1-2, typically requiring 1.0 ± 0.27 mg/kg/hour.

- Monitoring: Assess PTC every 5-10 minutes during initial stabilization, then every 15-30 minutes once stable.

This algorithm has demonstrated significantly superior performance compared to manual titration without structured guidance, maintaining 76% of all 5-minute measurements within the target PTC 1-2 range throughout surgery compared to only 42-61% with experienced anesthesia providers not using the algorithm [2].

Preparation and Administration Practicalities

For practical implementation in the clinical setting, this compound continuous infusion requires specific preparation and administration protocols:

- Solution Preparation: this compound is supplied as a 10 mg/mL solution. For continuous infusion, dilute to a concentration of 1-2 mg/mL in compatible IV fluids (normal saline or 5% dextrose in water).

- Infusion Equipment: Use a dedicated IV line or port close to the IV site to minimize dead space. Programmable infusion pumps with precise flow rate control are essential.

- Initial Setup: Begin infusion after the initial intubating dose demonstrates recovery (typically appearance of first twitch or PTC response).

- Rate Adjustment: Make incremental changes of 0.1-0.2 mg/kg/hour every 5-10 minutes based on PTC measurements until target depth achieved.

Monitoring Requirements and Equipment

Quantitative Neuromuscular Monitoring Standards

Objective quantitative monitoring is an absolute requirement for the safe administration of profound neuromuscular blockade, as clinical assessment or subjective evaluation cannot accurately discern the depth of blockade beyond superficial levels. The current gold standard for monitoring profound NMB involves the use of acceleromyography or mechanomyography with standardized stimulation patterns.

The recommended monitoring protocol involves:

- Placement of Sensors: The ulnar nerve is the standard site for stimulation, with sensors placed on the volar surface of the wrist with the accelerometric transducer on the thumb.

- Calibration: Performed after induction of anesthesia but before this compound administration using the CAL 2 mode after 5-second 50 Hz tetanic stimulation preceded by repetitive TOF stimulation for 1 minute.

- Stabilization: A 3-4 minute period of repetitive TOF stimulation every 15 seconds is required before this compound administration to ensure stable baseline responses.

- Stimulation Pattern: For profound NMB monitoring, PTC stimulation is essential, as TOF stimulation cannot quantify blockade beyond deep levels.

Table 2: Neuromuscular Monitoring Parameters for Different Blockade Depths

| Blockade Depth | Stimulation Mode | Target Response | Clinical Correlate | Assessment Frequency |

|---|---|---|---|---|

| Profound | PTC | 1-2 responses | No diaphragmatic movement | Every 5-15 minutes |

| Deep | PTC | 3-5 responses | Diaphragmatic movement present | Every 10-20 minutes |

| Moderate | TOF | 1-2 responses | Fade detectable | Every 15-30 minutes |

| Reversal | TOF | Ratio ≥0.9 | Adequate reversal | Continuous until extubation |

Site-Specific Pharmacodynamic Considerations

Understanding the differential sensitivity of various muscle groups to neuromuscular blocking agents is crucial for proper interpretation of monitoring data. Research has demonstrated significant pharmacodynamic variations between different muscle groups:

- The laryngeal adductor muscles and diaphragm exhibit faster onset (transport half-life 2.7 ± 0.6 minutes) but require higher concentrations for 50% effect (EC50 1424 ± 148 μg/L) compared to the adductor pollicis (transport half-life 4.4 ± 1.5 minutes, EC50 823 ± 157 μg/L) [3].

- This explains the clinical observation where laryngeal muscles recover faster than peripheral muscles, potentially creating a situation where the adductor pollicis monitoring suggests adequate blockade while laryngeal function begins to return.

- For procedures where diaphragmatic movement is particularly problematic, a deeper level of blockade (PTC 1-2) is recommended to ensure complete diaphragmatic paralysis.

The following workflow diagram illustrates the recommended monitoring process for this compound continuous infusion:

Reversal Strategies and Recovery Protocols

Sugammadex Versus Neostigmine Reversal

The introduction of sugammadex, a selective relaxant binding agent, has revolutionized the reversal of this compound-induced neuromuscular blockade, particularly for profound NMB. Compared to traditional acetylcholinesterase inhibitors like neostigmine, sugammadex offers a mechanistically distinct approach by directly encapsulating this compound molecules in the plasma, creating a concentration gradient that draws this compound away from neuromuscular junctions.

Table 3: Comparison of Reversal Agents for this compound-Induced NMB

| Parameter | Sugammadex | Neostigmine |

|---|---|---|

| Mechanism of Action | Selective relaxant binding agent | Acetylcholinesterase inhibitor |

| Dosing for Profound NMB | 4 mg/kg (PTC 1-2) | 50-70 μg/kg (+glycopyrrolate/atropine) |

| Time to TOF Ratio ≥0.9 | 1.4-1.6 minutes | 6.7-9.1 minutes |

| Cardiovascular Effects | Minimal | Requires co-administration with anticholinergics |

| PONV Incidence | Similar to neostigmine | Similar to sugammadex |

| Recurarization Risk | No reported cases | Possible with inadequate dosing |

Evidence from direct comparison studies demonstrates that sugammadex provides significantly faster recovery from this compound-induced NMB compared to neostigmine. In Chinese subjects, the geometric mean time to recovery of TOF ratio to 0.9 was 1.6 minutes with sugammadex versus 9.1 minutes with neostigmine, representing a 5.7-fold faster recovery [4]. Similarly, in Caucasian subjects, recovery times were 1.4 minutes with sugammadex versus 6.7 minutes with neostigmine [4].

Dosing and Administration of Reversal Agents

The appropriate dosing of reversal agents depends on the depth of neuromuscular blockade at the time of reversal:

- Profound blockade (PTC 1-2): Sugammadex 4 mg/kg is recommended

- Deep blockade (PTC 2-5): Sugammadex 2-4 mg/kg is effective

- Moderate blockade (TOF 1-2): Sugammadex 2 mg/kg or neostigmine 50 μg/kg with glycopyrrolate 10 μg/kg

For sugammadex administration:

- Administer as a single intravenous bolus over 10-15 seconds

- No dose adjustment required for renal impairment, though patients with severe renal impairment should be monitored for recurrence of NMB

- Can be administered immediately after this compound in emergency situations

For neostigmine administration:

- Administer slowly over several minutes to minimize muscarinic side effects

- Must be co-administered with an anticholinergic agent (glycopyrrolate 10 μg/kg or atropine 10-20 μg/kg)

- Avoid exceeding maximum dose of 70 μg/kg due to ceiling effect and increased side effects

Special Population Considerations

Hepatic Impairment

This compound undergoes primarily hepatic elimination with approximately 70-80% of the drug cleared through liver-mediated mechanisms. This has significant implications for patients with hepatic dysfunction or those undergoing procedures that temporarily alter hepatic blood flow:

- Patients with severe liver disease (Child-Pugh Class C) demonstrate prolonged duration of action after single bolus doses, with elimination half-life increased by up to 50% compared to patients with normal hepatic function.

- During liver transplantation, this compound requirements decrease significantly during the anhepatic phase. Studies have demonstrated reduction in infusion requirements from 0.468 ± 0.167 mg/kg/hour during the paleohepatic phase to 0.303 ± 0.134 mg/kg/hour during the anhepatic phase, returning to 0.429 ± 0.130 mg/kg/hour during the neohepatic phase once graft function is established [5].

- In patients with hepatic impairment, continuous infusion is preferable to repeated bolus dosing as it allows more precise titration and reduces the risk of drug accumulation.

- Monitoring should be intensified in this population, with more frequent PTC assessments (every 5-10 minutes) during critical phases of surgery.

Renal Impairment

Although this compound is not primarily dependent on renal elimination, patients with renal failure demonstrate altered pharmacokinetics and pharmacodynamics:

- The clearance of this compound is reduced by approximately 39% in renal failure patients compared to those with normal renal function, with an 84% increase in mean residence time [6].

- The volume of distribution is generally unaffected by renal failure alone.

- Clinical duration is prolonged in renal failure patients, with time to recovery of TOF to 70% extended to 88 minutes compared to 55 minutes in healthy controls following a 0.6 mg/kg bolus dose [6].

- For continuous infusion in renal impairment, consider reducing the initial infusion rate by 25-30% and titrate to effect based on PTC monitoring.

- Sugammadex elimination may be delayed in severe renal impairment, though no dosage adjustment is currently recommended.

Other Special Populations

- Elderly Patients: Reduced clearance and prolonged duration of action require dose reduction of 20-30% and careful monitoring.

- Pediatric Patients: Infants (3 months-2 years) may require slightly higher initial bolus doses but similar weight-based infusion rates.

- Obese Patients: Dosing should be based on ideal body weight rather than total body weight to avoid overdosing.

- Critically Ill Patients: Increased volume of distribution and possible organ dysfunction necessitate reduced dosing and intensive monitoring.

The following decision algorithm provides guidance for managing this compound infusion in special populations:

Summary and Clinical Recommendations

The implementation of this compound continuous infusion for profound neuromuscular blockade represents an advanced anesthesia technique that offers superior stability of surgical conditions compared to intermittent bolus dosing. Based on the current evidence and clinical experience, the following recommendations are provided:

- Patient Selection: Profound NMB with this compound continuous infusion is particularly beneficial for procedures requiring exceptional surgical conditions such as laparoscopic surgery, microsurgery, and operations in confined anatomical spaces.

- Monitoring Mandate: Quantitative neuromuscular monitoring with PTC assessment is essential and should be continuously utilized throughout the administration of profound NMB.

- Dosing Strategy: Implement the ROCURITHM algorithm or similar structured approach, beginning with 0.6 mg/kg bolus followed by continuous infusion at approximately 1.0 mg/kg/hour, titrated to maintain PTC 1-2.

- Reversal Protocol: Sugammadex 4 mg/kg is the reversal agent of choice for profound NMB, providing rapid and predictable recovery superior to neostigmine.

- Special Populations: Adjust dosing and intensify monitoring in patients with hepatic or renal impairment, elderly patients, and those with physiological alterations affecting drug disposition.

Future research directions should focus on closed-loop infusion systems that automatically adjust this compound delivery based on continuous monitoring feedback, further optimizing the stability of profound neuromuscular blockade while minimizing human intervention. Additionally, more precise pharmacokinetic-pharmacodynamic modeling in extreme populations such as morbidly obese patients and those with multi-organ dysfunction will enhance the safety profile of this technique across diverse patient populations.

References

- 1. for Profound this compound ... Continuous Infusion Neuromuscular [pubmed.ncbi.nlm.nih.gov]

- 2. A Practical Dosing Algorithm for Deep Neuromuscular ... [pubmed.ncbi.nlm.nih.gov]

- 3. and Pharmacokinetics of pharmacodynamics at the... This compound [research.rug.nl]

- 4. This compound blockade reversal with sugammadex vs ... [bmcanesthesiol.biomedcentral.com]

- 5. Dose requirements of continuous infusion of this compound ... [pmc.ncbi.nlm.nih.gov]

- 6. and Pharmacokinetics of pharmacodynamics in... This compound [pubmed.ncbi.nlm.nih.gov]

Rocuronium Dose-Response and ED95: Key Pharmacodynamic Data

The effective dose for 95% suppression of twitch response (ED95) varies significantly with patient age. The table below summarizes foundational ED95 values established during nitrous oxide-oxygen-thiopentone-alfentanil anesthesia, recorded from the adductor pollicis muscle in response to supramaximal train-of-four (TOF) ulnar nerve stimulation [1].

| Age Group | ED95 (μg/kg) | 25-75% Recovery Time (minutes) [1] |

|---|---|---|

| Infants (1-11 months) | 255 ± 62 | 6.5 ± 1.8 |

| Children (2-12 years) | 402 ± 68 | 5.7 ± 1.8 |

| Adults (20-40 years) | 350 ± 78 | 6.7 ± 1.6 |

Additional factors influencing dosing include:

- Elderly Patients (>70 years): Exhibit a prolonged duration of action due to a decreased plasma clearance (3.67 vs. 5.03 mL·kg⁻¹·min⁻¹ in younger adults) and a reduced volume of distribution (399 vs. 553 mL/kg) [2].

- Clinical Dosing: A common intubating dose is 2x ED95 (e.g., 0.6 mg/kg). For thyroid surgery with neuromonitoring, one meta-analysis concluded a double dose of rocuronium can meet anesthesia induction needs, though it impacts intraoperative electromyography (EMG) recovery [3].

Experimental Protocol: Determining ED95 and Time-Course of Effect

This protocol outlines the methodology for establishing a dose-response curve and monitoring the spontaneous recovery of neuromuscular block, based on standardized clinical trial designs [1].

1. Patient Population and Anesthesia

- Subjects: Group patients by age (e.g., infants, children, adults) with appropriate sample sizes (e.g., n=10-20 per group).

- Anesthesia: Maintain stable anesthesia using a standardized protocol like nitrous oxide-oxygen-thiopentone-alfentanil [1].

2. Neuromuscular Monitoring Setup

- Nerve Stimulation: Apply supramaximal TOF stimuli to the ulnar nerve every 10-12 seconds [1] [4].

- Response Measurement: Record the electromyographic (EMG) response of the adductor pollicis muscle. Calibrate the monitor after induction but before administering the muscle relaxant [4].

3. Drug Administration and Data Collection

- Dosing: Administer a single, predetermined dose of this compound bromide. Test a range of doses (e.g., 0.1-0.4 mg/kg) across different subjects to construct the dose-response curve.

- Data Recording: For the chosen ED95 dose, record:

- Onset Time: Time from injection to 95% suppression of the first twitch (T1) in the TOF.

- Duration: Time from injection to 5% recovery of T1.

- Recovery Profile: Time for T1 to recover from 25% to 75% [1].

4. Pharmacokinetic-Pharmacodynamic (PK-PD) Simulation (Advanced)

- For sophisticated modeling of effect-site concentrations, use a PK-PD simulation model, such as the one adapted from Kleijn et al. [4].

- Input real-time data on this compound dosing and TOF counts to simulate effect-site concentrations (Ce_Rb) and predict recovery, especially when a reversal agent like sugammadex is used [4].

Conceptual Workflow for this compound PK-PD Modeling

The following diagram illustrates the logical workflow for integrating monitoring data with a PK-PD model to predict this compound's effect and ensure safe reversal, helping to prevent post-operative recurarization [4].

Application Notes for Researchers

- Precision in Modeling: Strictly maintaining a TOF count of 1 during this compound infusion and administering sugammadex until TOF ratio ≥0.9 effectively prevents post-operative recurarization. PK-PD simulations show that under these conditions, the recovered effect-site concentration (Ce_r) does not rebound to a level that causes re-paralysis [4].

- Mechanism of Action: this compound is an aminosteroid, non-depolarizing neuromuscular blocking agent. It acts by competitively binding to post-junctional nicotinic acetylcholine receptors at the motor end-plate, preventing depolarization and thus muscle contraction [5].

- Visualization of Complex Systems: For illustrating detailed, site-specific biochemical interactions (e.g., signaling pathways affected by this compound in novel research contexts [6]), the concept of extended contact maps is highly valuable. This formalism helps visualize molecules, their components, interactions, and allosteric effects clearly, which is crucial for communicating complex models [7].

I hope this structured application note and protocol provides a solid foundation for your research and development work.

Reference List

- Eur J Anaesthesiol Suppl. 1995; 11:19-22. Dose-response and time-course of effect of this compound bromide in paediatric patients [1].

- J Clin Med. 2025; 14(6):2043. Pharmacodynamic Simulation of Muscle Relaxation [4].

- Gland Surg. 2021; 10(12):3241–3251. A systematic review and meta-analysis of the effect of this compound in thyroid surgery [3].

- Anesth Analg. 1993; 77(6):1193-1197. Pharmacokinetics and Pharmacodynamics of this compound in Elderly Surgical Patients [2].

- Mol Biosyst. 2011; 7(10):2779–2795. Guidelines for visualizing and annotating rule-based models [7].

- DrugBank: this compound - Uses, Interactions, Mechanism of Action [5].

- Int J Mol Sci. 2023; 24(10):8776. Innovative this compound Bromide Topical Formulation for Targeted Skin Drug Delivery [6].

References

- 1. - Dose and time-course of effect of response bromide in... This compound [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of age on the pharmacokinetic and pharmacodynamic... [journals.lww.com]

- 3. A systematic review and meta-analysis of the effect ... [pmc.ncbi.nlm.nih.gov]

- 4. –Pharmacodynamic Simulation of Muscle Pharmacokinetic ... Relaxation [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Innovative this compound Bromide Topical Formulation for ... [mdpi.com]

- 7. Guidelines for visualizing and annotating rule-based models [pmc.ncbi.nlm.nih.gov]

Rocuronium Dosing for Rapid Sequence Intubation

The intubating dose of rocuronium varies depending on the desired speed of onset and the expected duration of the procedure. Higher doses are used for RSI to achieve faster onset, while standard doses are suitable for routine intubation [1] [2].

| Parameter | Standard Intubation | Rapid Sequence Intubation (RSI) | Maintenance Dosing |

|---|---|---|---|

| Recommended Dose | 0.6 mg/kg [1] [2] | 0.6 - 1.2 mg/kg [1] [2] | 0.1 - 0.2 mg/kg (intermittent) OR 10-12 mcg/kg/min (infusion) [1] [2] |

| Onset of Action | 1 - 2 minutes [2] | < 2 minutes (for 0.6-1.2 mg/kg) [1]; ~1 minute (for 1.0-1.2 mg/kg) [2] | N/A |

| Duration of Action | ~31 minutes (range: 15-85 min) for 0.6 mg/kg [1] | ~58-67 minutes for 0.9-1.2 mg/kg doses [1] | ~12-24 minutes (for intermittent doses) [1] |

| Clinical Context | Suitable for routine tracheal intubation [2]. | Used when swift airway security is critical; 1.2 mg/kg provides onset similar to succinylcholine [3] [2]. | Administered upon return of twitch response (e.g., T1 to 25%) to maintain blockade [1]. |

Pharmacological Profile & Mechanism of Action

This compound bromide is an aminosteroid, non-depolarizing neuromuscular blocking agent (NMBA). Its primary mechanism involves competitive antagonism of acetylcholine at the postjunctional nicotinic receptors at the neuromuscular junction [2] [4] [5]. By preventing acetylcholine from binding, it inhibits depolarization of the motor endplate and thus prevents skeletal muscle contraction [6] [4].

Key Pharmacokinetics [2] [6]

- Distribution: Distributes into extracellular space. The central volume of distribution is approximately 78 ± 24 mL/kg in patients with normal liver function.

- Metabolism: Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.

- Elimination: Eliminated mainly in the bile and, to a lesser extent (about 30%), in the urine [2]. It has an elimination half-life of 1.4 to 2.4 hours.

- Protein Binding: Approximately 30%.

This compound vs. Succinylcholine in RSI

Succinylcholine has traditionally been the comparator for RSI due to its rapid onset. The evidence comparing the two is summarized below.

| Characteristic | This compound | Succinylcholine |

|---|---|---|

| Mechanism | Non-depolarizing NMBA [7] [5] | Depolarizing NMBA [7] |

| RSI Dose | 0.6 - 1.2 mg/kg [1] | 1 - 2 mg/kg [8] |

| Onset | 1-2 minutes (dose-dependent) [2] | 45-60 seconds [8] |

| Duration | Intermediate (30-60 min, dose-dependent) [1] [4] | Short (6-10 minutes) [8] |

| Key Advantages | Fewer serious side effects; no contraindications in burns, crush injuries, or hyperkalemia [3]. | Shortest onset/offset; desirable if extubation or neurological assessment is planned shortly after [3] [8]. |